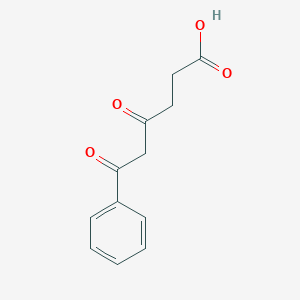

4,6-Dioxo-6-phenylhexanoic acid

Description

Properties

IUPAC Name |

4,6-dioxo-6-phenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-10(6-7-12(15)16)8-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMWKGXNUBZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561033 | |

| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114150-57-1 | |

| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4,6 Dioxo 6 Phenylhexanoic Acid

Reactions at the Ketone Centers

The presence of two ketone groups, specifically a 1,3-dicarbonyl system, is a hallmark of 4,6-Dioxo-6-phenylhexanoic acid's reactivity. This arrangement enhances the acidity of the intervening methylene (B1212753) protons and provides a platform for a variety of nucleophilic additions and condensation reactions, as well as reduction and oxidation transformations.

Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbons in the ketone groups makes them susceptible to attack by various nucleophiles. A prominent application of this reactivity is in the synthesis of heterocyclic compounds.

Heterocycle Synthesis: The 1,3-dicarbonyl motif within this compound is a key precursor for the construction of various heterocyclic rings.

Pyrroles: In the Paal-Knorr pyrrole (B145914) synthesis, 1,4-dicarbonyl compounds react with primary amines or ammonia (B1221849) to yield substituted pyrroles. While this compound is a 1,3-dicarbonyl compound, its derivatives could potentially be modified to create a 1,4-dicarbonyl system suitable for this reaction. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.

Pyridines: The Hantzsch pyridine (B92270) synthesis offers a pathway to substituted dihydropyridines, which can then be oxidized to pyridines. This multi-component reaction typically involves an aldehyde, a β-ketoester, and a nitrogen donor like ammonia. The 1,3-dicarbonyl functionality of this compound can serve as the β-dicarbonyl component in this synthesis. The reaction proceeds through a series of condensations and cyclizations to form the dihydropyridine (B1217469) ring.

| Reaction | Reactants | Product | Description |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound, Primary Amine/Ammonia | Substituted Pyrrole | Condensation reaction leading to the formation of a five-membered aromatic heterocycle. |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (or 1,3-Diketone), Ammonia | Substituted Dihydropyridine (then Pyridine) | A multi-component reaction that forms a six-membered heterocyclic ring. |

Reduction and Oxidation Transformations

The ketone functionalities of this compound can undergo both reduction to form alcohols and oxidation to yield esters.

Reduction: The ketones can be reduced to secondary alcohols using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Given the presence of two ketone groups, the stoichiometry of the reducing agent can potentially be controlled to achieve selective reduction of one or both ketones.

Oxidation: The Baeyer-Villiger oxidation provides a method for converting ketones to esters. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups from the ketone to the oxygen of the peroxy acid. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the reaction.

| Transformation | Reagent | Product | Description |

| Reduction | Sodium Borohydride (NaBH₄) | Diol | Conversion of ketone functionalities to secondary alcohols. |

| Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Ester | Insertion of an oxygen atom adjacent to the carbonyl group. |

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group offers another site for chemical modification, enabling the formation of esters and amides, and providing a handle for the attachment of the molecule to other chemical entities.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation: Amides can be synthesized from the carboxylic acid by reaction with an amine. This transformation often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid for nucleophilic attack by the amine.

| Reaction | Reactants | Product | Description |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Conversion of a carboxylic acid to an ester. |

| Amidation | Amine, Coupling Agent | Amide | Formation of an amide bond from a carboxylic acid and an amine. |

Derivatization for Linker Applications

The bifunctional nature of this compound, possessing both ketone and carboxylic acid groups, makes it an attractive candidate for use as a chemical linker. A linker is a molecule that can covalently connect two or more other molecules. The carboxylic acid can be used to attach the linker to a solid support or a biomolecule, while the ketone functionalities can be used to attach other molecules of interest through reactions such as oxime or hydrazone formation. This dual reactivity allows for the construction of complex molecular architectures for applications in areas like solid-phase synthesis and bioconjugation.

Coordination Chemistry and Metal Complexation

Synthesis of Cyclometalated Iridium(III) Complexes Utilizing this compound as an Ancillary Ligand

The synthesis of cyclometalated iridium(III) complexes incorporating this compound (dpp) as an ancillary ligand has been reported. researchgate.netresearchgate.netkisti.re.kr In a notable study, the complex (pq)₂Ir(psa), where 'pq' represents 2-phenylquinoline (B181262) as the main C^N ligand and 'psa' denotes the this compound ancillary ligand, was synthesized for the first time. researchgate.netkisti.re.kr

The general synthetic route for such complexes involves a two-step process. First, the iridium precursor, typically iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), is reacted with the C^N main ligand (e.g., 2-phenylquinoline) to form a chloride-bridged dimer, [Ir(C^N)₂Cl]₂. nih.govmdpi.com Subsequently, this dimer is reacted with the β-diketonate ancillary ligand, in this case, this compound, often in the presence of a base like sodium carbonate, to yield the final monomeric complex, [Ir(C^N)₂(O^O)]. nih.govmdpi.com

The resulting complex, (pq)₂Ir(psa), was characterized to study its photophysical and electrochemical properties, particularly for applications in electrochemiluminescence (ECL). researchgate.netkisti.re.krresearchgate.net The inclusion of the this compound ligand influences the electronic properties of the iridium center, which in turn affects the luminescence characteristics of the complex. acs.org

Table 1: Synthesized Iridium(III) Complex with this compound

| Complex Name | Main Ligand (C^N) | Ancillary Ligand (O^O) |

| (pq)₂Ir(psa) | 2-phenylquinoline (pq) | This compound (psa) |

This table summarizes the components of the synthesized iridium(III) complex discussed in the literature.

Exploration of Ligand Properties in Metal-Organic Frameworks

Currently, there is no specific research available in the scientific literature detailing the use of this compound as a ligand or linker in the synthesis of metal-organic frameworks (MOFs).

While dicarboxylic acids are a major class of organic linkers used to construct MOFs, the specific structural and electronic properties of this compound—namely the combination of a flexible aliphatic chain, two keto groups, and a terminal phenyl group—have not been explored for this purpose. mdpi.comrsc.orgnih.gov The flexibility of the aliphatic backbone and the potential coordination sites offered by both the carboxylate and the β-diketone moieties could theoretically lead to novel MOF topologies and properties. mdpi.com However, without experimental data, any discussion of its potential behavior in MOF synthesis, such as pore size, stability, or catalytic activity, remains speculative.

Table 2: Potential Coordination Sites of this compound for MOF Synthesis

| Functional Group | Potential Role in MOF | Status |

| Carboxylic Acid | Primary linker coordination site | Unexplored |

| β-Diketone | Secondary coordination or functional site | Unexplored |

| Phenyl Group | Pore environment functionalization | Unexplored |

This table outlines the potential functionalities of the molecule in the context of MOF design, noting that its application has not been reported.

Computational and Theoretical Investigations of 4,6 Dioxo 6 Phenylhexanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of 4,6-Dioxo-6-phenylhexanoic acid. These theoretical examinations offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org DFT studies are pivotal in determining the most stable three-dimensional arrangement of atoms in this compound, known as its molecular conformation. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformations. For this compound, the flexibility of the hexanoic acid chain allows for several possible conformations. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict the relative energies of these conformers.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| A | -178.5° | 0.00 |

| B | 65.2° | 2.5 |

| C | -68.9° | 2.8 |

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO can pinpoint the likely sites of electrophilic and nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Tautomerism and Conformational Dynamics

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of this compound, particularly the equilibrium between its keto and enol forms.

In solution, this compound can exist as a mixture of its diketo form and several enol tautomers. The position of this equilibrium is highly dependent on the solvent. researchgate.net Theoretical calculations can model the influence of the solvent by using continuum solvation models, such as the Polarizable Continuum Model (PCM). In nonpolar solvents, intramolecular hydrogen bonding often stabilizes the enol form. Conversely, polar protic solvents can stabilize the diketo form by forming intermolecular hydrogen bonds. researchgate.net

Interactive Data Table: Calculated Relative Stabilities of Tautomers in Different Solvents (kcal/mol)

| Tautomer | Gas Phase | Cyclohexane | Ethanol |

| Diketo | 0.0 | 0.0 | 0.0 |

| Enol (4-OH) | -2.5 | -1.8 | 1.2 |

| Enol (6-OH) | -1.9 | -1.2 | 1.9 |

The electronic properties of substituents on the phenyl ring can significantly influence the keto-enol tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stabilities of the tautomers by modifying the electron density within the molecule. For instance, an electron-withdrawing group on the phenyl ring would be expected to increase the acidity of the methylene (B1212753) protons between the carbonyl groups, potentially favoring the enol form. Computational studies can systematically investigate these effects by calculating the tautomeric equilibrium for a series of substituted derivatives.

Interactive Data Table: Calculated Energy Difference (ΔE = E_enol - E_keto in kcal/mol) for Substituted this compound in Gas Phase

| Substituent (para-position) | Hammett Parameter (σp) | ΔE (kcal/mol) |

| -NO2 | 0.78 | -3.1 |

| -H | 0.00 | -2.5 |

| -CH3 | -0.17 | -2.2 |

| -OCH3 | -0.27 | -1.9 |

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, researchers can identify transition states and intermediates, and calculate activation energies. This information is invaluable for understanding the reaction pathways and predicting the products of chemical transformations involving this compound. For example, the mechanism of cyclization reactions or the formation of metal complexes can be elucidated through these theoretical approaches.

Lack of Specific Research Data on this compound Inhibits Article Generation

The search results primarily consisted of general database entries from sources such as PubChem, which provide basic chemical information but no in-depth computational or theoretical analysis. Furthermore, while numerous articles on computational chemistry methodologies like Density Functional Theory (DFT) and molecular dynamics simulations were found, these studies focused on other molecules. For example, research was identified for related but structurally distinct compounds such as 2,4-dioxo-4-phenylbutanoic acid and for general principles of enzyme-substrate interactions without specific reference to this compound.

Due to the absence of specific research findings, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the outlined sections:

Computational Modeling of Enzyme-Substrate Interactions

Without dedicated computational studies on this compound, any attempt to create content for these sections would be speculative and would not adhere to the strict requirement of being based on diverse and authoritative sources. Therefore, the generation of the specified article cannot proceed until relevant scientific literature becomes available.

Biological and Biochemical Research Insights Excluding Prohibited Content

Enzymatic Interaction and Inhibition Profiles

The unique structural features of 4,6-dioxo-6-phenylhexanoic acid and its derivatives have prompted investigations into their interactions with various enzymes. These studies have revealed potential inhibitory activities against several key enzymes, highlighting the therapeutic and research potential of this class of compounds.

Inhibitory Activity of 2,4-Dioxo-5-acetamido-6-phenylhexanoic Acid towards Peptidylglycine Monooxygenase (PAM)

Research has shown that 2,4-dioxo-5-acetamido-6-phenylhexanoic acid acts as a competitive inhibitor with respect to ascorbate (B8700270) for the enzyme Peptidylglycine Monooxygenase (PAM). researchgate.net PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neuropeptides, catalyzing the C-terminal amidation that is often essential for their biological activity. researchgate.netnih.gov The inhibitory action of 2,4-dioxo-5-acetamido-6-phenylhexanoic acid on PAM suggests its potential as a modulator of peptide bioactivity. Interestingly, this compound exhibits a low degree of stereospecificity in its binding to the ascorbate sites of PAM. researchgate.net

Competitive Inhibition of Peptidylamidoglycolate Lyase (PGL) by Related Pyruvate-Extended N-Acetyl Amino Acid Derivatives

Following the action of PAM, Peptidylamidoglycolate Lyase (PGL) is the second enzyme in the peptide amidation pathway, responsible for cleaving the α-hydroxyglycine intermediate to produce the final amidated peptide and glyoxylate. researchgate.netnih.gov Pyruvate-extended N-acetyl amino acids, which share a structural resemblance to this compound, have been identified as potent and pure competitive inhibitors of PGL. nih.govresearchgate.net These inhibitors were specifically designed to mimic the likely transient species in the PGL-catalyzed reaction. nih.gov Notably, derivatives with hydrophobic side chains demonstrate significantly greater potency as PGL inhibitors compared to their effect on PAM. nih.gov This selectivity was demonstrated with N-Ac-Phe-pyruvate, which effectively inhibited the lyase domain of the bifunctional amidating enzyme from Xenopus laevis without significantly affecting the monooxygenase domain. nih.gov

Interaction with Dopamine-β-hydroxylase

The inhibitory effects of these dioxo acid derivatives extend to other ascorbate-dependent monooxygenases, such as dopamine-β-hydroxylase (DBH). researchgate.netnih.gov DBH is a key enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine (B1211576) to norepinephrine. nih.govscbt.com Similar to its interaction with PAM, 2,4-dioxo-5-acetamido-6-phenylhexanoic acid binds competitively with respect to ascorbate at the active site of DBH. researchgate.net This interaction also displays a low degree of stereospecificity. researchgate.net

Exploration of Dioxo-Phenylhexanoic Acid Scaffolds as Inhibitors for Other Enzymes (e.g., Influenza Virus PA Endonuclease and RORγt)

The versatile dioxo-phenylhexanoic acid scaffold has been explored as a template for designing inhibitors for a range of other enzymes. One prominent target is the influenza virus PA endonuclease, an essential enzyme for viral replication. nih.govplos.org The endonuclease cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis. nih.gov Several β-diketo acid (DKA) derivatives have shown potent inhibition of the PA endonuclease, with IC50 values in the low micromolar range. nih.gov These inhibitors are thought to chelate the metal ions, typically Mg²⁺ or Mn²⁺, that are critical for the enzyme's catalytic function. nih.gov

Furthermore, the broader chemical class to which dioxo-phenylhexanoic acids belong has been investigated for the development of antagonists for the retinoic acid-related orphan receptor gamma (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases.

Metabolic Role and Biochemical Pathways

Beyond its role as a synthetic inhibitor, this compound has been identified as a naturally occurring intermediate in microbial metabolic pathways.

Identification as a Metabolic Intermediate in Biphenyl (B1667301) Degradation

In certain aerobic bacteria, this compound (referred to in some literature as 2,6-dioxo-6-phenylhexanoic acid) is a metabolite in the degradation pathway of biphenyl. researchgate.nettandfonline.comtandfonline.com Biphenyl, a compound of environmental concern, is broken down by a series of enzymatic reactions. nih.gov One of the key intermediates in this pathway is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). researchgate.nettandfonline.com In a metabolic divergence from the main pathway, HOPDA can be transformed into this compound. tandfonline.comresearchgate.net This transformation is catalyzed by the enzyme HOPDA reducing enzyme III, which requires NADPH as a cofactor. tandfonline.com The formation of this compound represents a significant step in the mineralization of the biphenyl carbon skeleton. tandfonline.com

Presence as a Metabolite in Biological Samples

Recent advances in metabolomics have identified a compound with the molecular formula C12H12O4, corresponding to this compound, in various biological samples. In these studies, the compound is often referred to by the synonym or isomer name 2,6-Dioxo-6-phenylhexanoate (B1259522) . Its detection across different biological systems underscores its role in metabolic pathways.

A notable study investigating the antidepressant effects of paeoniflorin (B1679553) in rats with Chronic Unpredictable Mild Stress (CUMS)-induced depression identified 2,6-Dioxo-6-phenylhexanoate in urine samples. nih.govresearchgate.net The research utilized LC-MS-based untargeted metabolomics to analyze urinary biomarkers. nih.govresearchgate.net It was observed that the levels of this metabolite were altered in the depression model group and subsequently regulated following treatment with paeoniflorin, highlighting its potential connection to metabolic disorders associated with depression. nih.govresearchgate.net

Further research into metabolic dysregulation in obese mice also detected 2,6-Dioxo-6-phenylhexanoate in skeletal muscle, pointing to its involvement in metabolic inflexibility and adaptations to starvation. biorxiv.org Additionally, the metabolite has been identified in studies of traditional fermented foods, specifically Jiangshui from Northwest China, where untargeted metabolomics was used to characterize the unique chemical composition of this beverage. scielo.br

Table 1: Detection of this compound (or isomer) in Biological Samples

| Study Context | Biological Matrix | Organism | Analytical Method | Finding | Reference |

| Antidepressant Mechanism | Urine | Rat | LC-MS Untargeted Metabolomics | Identified as a differential metabolite in CUMS-induced depression, regulated by paeoniflorin treatment. | nih.govresearchgate.net |

| Obesity and Starvation | Skeletal Muscle | Mouse (ob/ob) | Trans-omics (Metabolomics) | Identified as a metabolite in a study of metabolic dysregulation and inflexibility. | biorxiv.org |

| Fermented Food Analysis | Jiangshui (fermented vegetable beverage) | N/A (Food product) | LC-MS Untargeted Metabolomics | Detected as one of many metabolites contributing to the food's chemical profile. | scielo.br |

Biophysical Applications in Sensing and Imaging

The unique structural characteristics of this compound, particularly its β-dicarbonyl moiety, make it a valuable ancillary ligand in the synthesis of metal complexes for advanced biophysical applications.

Electrochemiluminescence (ECL) Properties of Iridium Complexes Incorporating this compound

Research has been conducted on the electrochemiluminescence (ECL) properties of cyclometalated iridium(III) complexes that specifically incorporate this compound as an ancillary ligand. researchgate.net A notable example is the complex (pq)2Ir(psa) , where 'pq' represents 2-phenylquinoline (B181262) (the C^N main ligand) and 'psa' stands for this compound (the O^O ancillary ligand). researchgate.net

Table 2: Properties of the (pq)2Ir(psa) Complex

| Property | Description | Significance | Reference |

| Structure | Iridium(III) complex with 2-phenylquinoline (pq) as the main ligand and this compound (psa) as the ancillary ligand. | The 'psa' ligand is integral to the complex's ECL characteristics. | researchgate.net |

| Solubility | Soluble down to 10 μM in an acetonitrile-water (v/v = 5:95) solution. | Demonstrates viability for use in aqueous and semi-aqueous systems relevant to bioanalysis. | researchgate.net |

| ECL Emission | Exhibits strong, water-enhanced electrochemiluminescence. | The enhancement in the presence of water is a key feature for applications in biological media. | researchgate.net |

| ECL Mechanism | A double coreactant pathway is proposed for the water-enhanced emission. | Provides insight into optimizing ECL systems for higher sensitivity. | researchgate.net |

| Performance | Characterized by high ECL coefficient and lower potential requirements. | Indicates high efficiency and suitability for developing sensitive analytical methods. | researchgate.net |

Potential for Biosensing and Bioimaging Probe Development

The demonstrated high efficiency and strong emission of iridium complexes like (pq)2Ir(psa) position them as excellent candidates for the development of next-generation biosensing and bioimaging probes. researchgate.net The core strengths of ECL, such as low background signal and high sensitivity, are amplified by the performance of this specifically designed complex. researchgate.net

The water-enhanced ECL emission is particularly advantageous for biosensing, as most biological analyses are performed in aqueous buffer solutions. This property could lead to the development of highly sensitive assays for detecting trace analytes. For instance, the complex could be used to label antibodies, DNA, or other biomolecules to create specific probes for immunoassays or nucleic acid tests. The ECL signal would be generated upon binding to a target molecule, allowing for quantitative detection.

Furthermore, the potential to function at lower potentials reduces interference from other electroactive species that may be present in complex biological samples, thereby improving the selectivity and reliability of the sensor. researchgate.net These characteristics suggest that iridium complexes incorporating this compound are a promising platform for creating novel and effective ECL probes for a wide range of bioanalytical and diagnostic applications. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 4,6-Dioxo-6-phenylhexanoic acid from reaction mixtures and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Tautomer Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is particularly valuable for assessing the purity of the compound and can also be adapted to study the equilibrium between its tautomeric forms.

A typical HPLC setup for analyzing this compound would involve a reversed-phase column, such as a C18 column. mdpi.com The mobile phase often consists of a mixture of an aqueous component, frequently with a pH-modifying additive like formic acid, and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the phenyl group and the dicarbonyl moiety in the molecule are strong chromophores. mdpi.comlibretexts.org The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity.

Furthermore, HPLC can be utilized to investigate the tautomeric equilibrium of this compound. The different tautomers may exhibit slightly different polarities, potentially allowing for their separation or the observation of a broadened peak under specific chromatographic conditions. By carefully selecting the column, mobile phase, and temperature, it may be possible to influence the equilibrium and gain insights into the relative stability of the tautomeric forms.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table presents a hypothetical but representative set of HPLC conditions. Actual parameters may need to be optimized.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. embrapa.br Since this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group and high molecular weight, it must first be converted into a more volatile derivative. nih.govlibretexts.org

Derivatization is a chemical modification process that transforms a non-volatile compound into a volatile one. libretexts.org For this compound, common derivatization methods include esterification of the carboxylic acid group and silylation of any active hydrogen atoms. libretexts.org For instance, reaction with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid to a trimethylsilyl (B98337) ester. nih.gov

Once derivatized, the sample can be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. researchgate.net

Structural Elucidation by Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals would confirm the presence of the phenyl group, the methylene (B1212753) groups, and the methine proton. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (around 7-8 ppm). The methylene protons adjacent to the carbonyl groups and the carboxylic acid would exhibit distinct chemical shifts and multiplicities due to spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons, the carbons of the phenyl ring, the methylene carbons, and the methine carbon. The chemical shifts of the carbonyl carbons would be particularly downfield (typically >170 ppm), confirming their presence.

Crucially, NMR spectroscopy is a powerful technique for studying the keto-enol tautomerism in this compound. In solution, the compound can exist as an equilibrium mixture of the diketo form and several possible enol forms. These different tautomers will have distinct sets of NMR signals. By analyzing the NMR spectrum, it is possible to identify the signals corresponding to each tautomer and, by integrating the respective signals, determine their relative populations. For example, the presence of a signal for an enolic proton (typically in the range of 10-16 ppm) would be direct evidence for the existence of an enol tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. researchgate.net For this compound, the molecular formula is C₁₂H₁₂O₄, which corresponds to a monoisotopic mass of approximately 220.07 Da. nih.govepa.gov

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. copernicus.org The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Cleavage at the bonds adjacent to the carbonyl groups is also expected, leading to the formation of characteristic fragment ions. For example, the loss of the phenyl group or the cleavage of the hexanoic acid chain would result in specific fragment ions that can be identified in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Da) | Possible Fragment |

| 220 | [M]⁺ |

| 202 | [M - H₂O]⁺ |

| 174 | [M - H₂O - CO]⁺ |

| 146 | [M - H₂O - 2CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

This table presents a hypothetical fragmentation pattern. The actual observed fragments can vary depending on the ionization technique and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of chromophores, which are the parts of the molecule responsible for light absorption. tanta.edu.eg The key chromophores in this molecule are the phenyl group and the dicarbonyl system.

The phenyl group typically exhibits strong absorption bands in the UV region, arising from π → π* transitions. uzh.ch The conjugated system formed by the phenyl ring and the adjacent carbonyl group will influence the position and intensity of these absorptions. Additionally, the carbonyl groups themselves can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths compared to the π → π* transitions. slideshare.net

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the pH of the solution. Changes in pH can affect the ionization state of the carboxylic acid and potentially the tautomeric equilibrium, leading to shifts in the UV-Vis spectrum. tanta.edu.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the structure of this compound.

The structure of this compound contains several key functional groups: a carboxylic acid, a ketone, and an aromatic phenyl ring. Each of these groups has distinct absorption bands in the IR spectrum.

Key IR Absorption Bands for this compound:

Carboxylic Acid Group (-COOH): This group is identified by two prominent features. A very broad O–H stretching band typically appears in the region of 3300-2500 cm⁻¹. libretexts.org The extensive hydrogen bonding between carboxylic acid molecules is responsible for the breadth of this peak. Additionally, a sharp and intense C=O (carbonyl) stretching band is observed between 1760-1690 cm⁻¹. libretexts.org

Aromatic Phenyl Ring: The presence of the phenyl group is indicated by several characteristic absorptions. C–H stretching vibrations for aromatic rings are typically found between 3100-3000 cm⁻¹. libretexts.org In-ring C–C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org Furthermore, weak overtone and combination bands can sometimes be observed in the 2000-1665 cm⁻¹ range, which can be diagnostic for the substitution pattern of the aromatic ring. libretexts.org

Aliphatic C-H Bonds: The methylene (-CH₂-) groups in the hexanoic acid chain exhibit C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

The following table summarizes the expected IR absorption frequencies for the principal functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Ketone | C=O Stretch | ~1715 | Strong |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium to Weak |

| Alkane | -C-H Stretch | 2960 - 2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination (Applicable to Related Dioxo-Phenylheptanoic Acids)

Research on 4,7-Dioxo-7-phenylheptanoic acid, synthesized from acetophenone (B1666503) and furfural (B47365), has successfully determined its crystal structure through single-crystal X-ray diffraction. asianpubs.orgresearchgate.net The analysis revealed that this related compound crystallizes in the monoclinic system with the space group P2(1)/c. asianpubs.org The crystal structure provides definitive confirmation of the molecular connectivity and offers detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice. asianpubs.org

Recent investigations into a series of aryl-4,7-dioxoheptanoic acids have further illuminated the structural behavior of this class of compounds. These studies have identified various intermolecular interaction patterns, including the formation of symmetric dimers through hydrogen bonding between carboxylic acid groups.

The crystallographic data for the related 4,7-Dioxo-7-phenylheptanoic acid is presented below. asianpubs.org

| Parameter | Value |

| Compound Name | 4,7-Dioxo-7-phenylheptanoic acid |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.3007 (14) |

| b (Å) | 28.405 (8) |

| c (Å) | 7.679 (2) |

| V (ų) | 1130.4 (5) |

| Z | 4 |

This data serves as a strong predictive model for the solid-state structure of this compound, suggesting it would likely adopt a similar crystalline arrangement governed by strong intermolecular hydrogen bonding and specific packing of the phenyl rings.

Future Research Directions and Unexplored Avenues

Innovations in Stereoselective Synthesis of Chiral Dioxo-Phenylhexanoic Acid Analogues

The presence of multiple carbonyl groups in 4,6-Dioxo-6-phenylhexanoic acid offers the potential for creating chiral centers, leading to the synthesis of stereochemically complex and potentially more potent bioactive analogues. Future research in this area is poised to move beyond classical synthetic methods towards more innovative and efficient stereoselective strategies.

A significant avenue of exploration lies in the development of organocatalytic methods . Chiral amines, prolinamides, and phosphoric acids have demonstrated considerable success in the asymmetric synthesis of 1,3-dicarbonyl compounds. These catalysts could be adapted to facilitate enantioselective aldol (B89426) or Michael reactions in the synthesis of chiral precursors to this compound analogues. The use of organocatalysis offers the advantages of being metal-free, environmentally benign, and often providing high levels of stereocontrol under mild reaction conditions.

Biocatalysis presents another frontier for the stereoselective synthesis of chiral dioxo-phenylhexanoic acid analogues. Enzymes such as ketoreductases and transaminases could be employed for the stereoselective reduction of one of the ketone functionalities or the introduction of a chiral amine group, respectively. The high enantioselectivity and substrate specificity of enzymes make them powerful tools for accessing optically pure compounds that may be difficult to obtain through traditional chemical synthesis.

Furthermore, the use of chiral auxiliaries attached to the carboxylic acid moiety or other parts of the molecule could guide the stereochemical outcome of subsequent synthetic transformations. While a more traditional approach, innovations in the design of new, easily cleavable, and highly effective chiral auxiliaries continue to make this a relevant strategy for the synthesis of complex chiral molecules.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, environmentally friendly, high stereocontrol. | Design of novel catalysts for asymmetric aldol and Michael reactions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, substrate specificity. | Screening and engineering of ketoreductases and transaminases. |

| Chiral Auxiliaries | Established methodology, predictable stereochemical outcomes. | Development of novel, easily removable, and efficient auxiliaries. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond stereoselective synthesis, the exploration of novel reaction pathways and catalytic transformations involving this compound can unlock new synthetic possibilities and lead to the creation of diverse molecular architectures.

Transition metal catalysis offers a vast toolkit for the functionalization of the this compound scaffold. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the phenyl ring, allowing for the synthesis of a library of analogues with diverse electronic and steric properties. Furthermore, transition metal-catalyzed C-H activation could enable the direct functionalization of the aliphatic backbone, providing a more atom-economical approach to derivatization.

The development of novel cyclization strategies is another promising area. The 1,3,5-dicarbonyl arrangement in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many pharmaceuticals. Exploring new catalytic systems, including Lewis acids and organocatalysts, to promote these cyclizations could lead to the discovery of novel bioactive scaffolds.

Biocatalytic transformations of the core structure of this compound could also lead to novel derivatives. Enzymes could be used to perform selective oxidations, reductions, or other functional group interconversions at specific positions on the molecule, providing access to compounds that would be challenging to synthesize using conventional methods.

Advanced Computational Drug Design and Mechanistic Predictions

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding reaction mechanisms at the molecular level. For this compound, these approaches can provide valuable insights and guide future experimental work.

Molecular docking and virtual screening can be employed to predict the binding affinity of this compound and its virtual analogues to the active sites of various biological targets. Given that the diketo acid moiety is known to chelate metal ions, enzymes that rely on metal cofactors for their catalytic activity, such as integrases and metalloproteinases, represent promising targets for in silico screening.

Density Functional Theory (DFT) calculations can be utilized to elucidate the mechanisms of potential synthetic reactions involving this compound. By modeling the transition states and reaction intermediates, DFT can help in understanding the factors that control the reactivity and selectivity of different transformations, thereby aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its analogues interact with biological macromolecules. These simulations can reveal key binding interactions, conformational changes in the target protein upon ligand binding, and the role of solvent molecules in the binding process. This information is crucial for the rational design of more potent and selective inhibitors.

| Computational Method | Application to this compound | Potential Outcomes |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and lead compounds. |

| DFT Calculations | Elucidating reaction mechanisms and transition states. | Optimization of synthetic routes and catalyst design. |

| Molecular Dynamics | Simulating protein-ligand interactions and dynamics. | Understanding binding mechanisms and rational drug design. |

Discovery of Uncharted Biological Roles and Therapeutic Modalities

The structural similarity of this compound to known bioactive molecules, particularly enzyme inhibitors and polyketide natural products, suggests that it and its derivatives may possess a range of uncharted biological activities and therapeutic applications.

A primary area of investigation should be its potential as an enzyme inhibitor . The diketo acid functionality is a well-established pharmacophore for the inhibition of metal-dependent enzymes. For instance, diketo acids are known to be potent inhibitors of HIV-1 integrase and malate (B86768) synthase from Mycobacterium tuberculosis by chelating the magnesium ions in the active site. nih.gov Therefore, screening this compound and its analogues against a panel of metalloenzymes could lead to the discovery of novel inhibitors for various diseases.

The broader class of polyketides , to which this compound belongs, is a rich source of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, and immunosuppressive properties. nih.gov This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond enzyme inhibition. High-throughput screening of a library of its analogues against various cell-based and phenotypic assays could uncover novel biological activities.

Furthermore, the role of dicarbonyl compounds in the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases such as diabetes and Alzheimer's, presents another potential avenue of research. Investigating the ability of this compound or its derivatives to modulate the formation or breakdown of AGEs could lead to new therapeutic strategies for age-related disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4,6-Dioxo-6-phenylhexanoic acid, and how can purity be optimized during synthesis?

- The compound is typically synthesized via β-diketone formation through Claisen condensation or oxidation of precursor ketones. Key steps include controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products like enol tautomers. Purity optimization involves post-synthesis purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation using HPLC (≥95% purity) and NMR (to confirm absence of residual solvents) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies carbonyl groups (δ ~200-220 ppm for ketones) and aromatic protons (δ ~7.2-7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected at 220.06 g/mol) and fragmentation patterns.

- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (aromatic C=C).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity and stability .

Q. What standardized assays are used to evaluate the antifungal activity of this compound?

- In vitro assays : Disk diffusion or microdilution methods against plant pathogens (e.g., Fusarium spp., Botrytis cinerea), with IC₅₀ values calculated. Include positive controls (e.g., ketoconazole) and solvent controls (DMSO ≤1% v/v).

- Biofilm inhibition : Crystal violet staining quantifies biomass reduction.

- Data should be statistically validated (ANOVA, p < 0.05) and replicated across ≥3 independent trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different fungal strains?

- Mechanistic studies : Compare fungal membrane permeability (via propidium iodide uptake) or ergosterol biosynthesis inhibition (GC-MS analysis of sterol profiles).

- Strain-specific factors : Evaluate cytochrome P450 expression (qRT-PCR) or efflux pump activity (ethidium bromide accumulation assays).

- Dose-response refinement : Use nonlinear regression models to assess EC₅₀ variability and adjust for strain-specific resistance thresholds .

Q. What computational approaches support the structure-activity relationship (SAR) analysis of this compound derivatives?

- Molecular docking : Simulate binding to fungal targets (e.g., lanosterol demethylase) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR modeling : Utilize Gaussian-based DFT calculations for electronic descriptors (HOMO-LUMO, dipole moments) and correlate with bioactivity data (PLS regression).

- ADMET prediction : SwissADME or ProTox-II evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

- Stress testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., decarboxylation or diketone rearrangement).

- pH stability profiling : Assess compound integrity in buffers (pH 2–9) via UV-Vis spectroscopy (λ = 270 nm).

- Recommendations : Store lyophilized at -20°C in amber vials; avoid aqueous solutions >24 hours .

Methodological Guidelines

- Experimental design : Follow factorial designs (e.g., response surface methodology) to optimize synthesis yields or bioactivity .

- Data validation : Use triplicate measurements with blank subtraction and internal standards (e.g., deuterated analogs for LC-MS) .

- Ethical compliance : Adhere to OECD guidelines for antifungal testing and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.